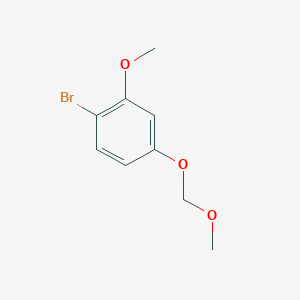![molecular formula C11H7ClF3N3 B8729516 6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine CAS No. 573680-74-7](/img/structure/B8729516.png)
6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is a compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by vapor-phase fluorination . This method ensures high yield and purity, which are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine amine .
Aplicaciones Científicas De Investigación
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it effective in modulating biological pathways . The exact pathways involved depend on the specific application, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chlorine and trifluoromethyl groups.
Fluazifop-butyl: Contains a trifluoromethyl group and is used in agrochemicals.
Uniqueness
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities.
Propiedades
Número CAS |
573680-74-7 |
|---|---|
Fórmula molecular |
C11H7ClF3N3 |
Peso molecular |
273.64 g/mol |
Nombre IUPAC |
2-chloro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-8(16)4-6(5-18-10)9-7(11(13,14)15)2-1-3-17-9/h1-5H,16H2 |
Clave InChI |
NSJFQEHMADMOAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
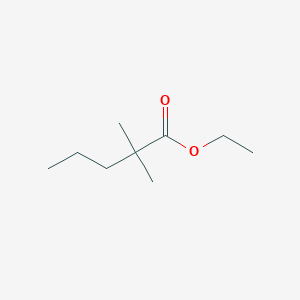
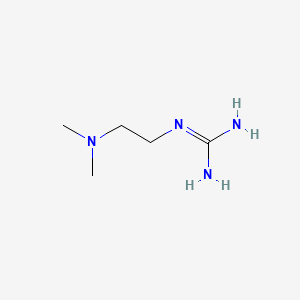
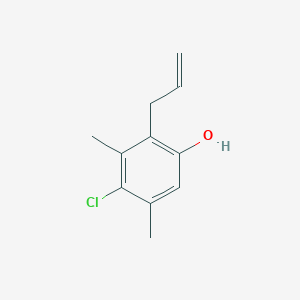
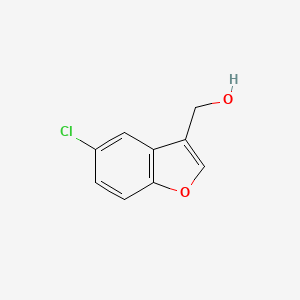

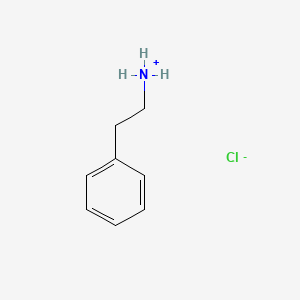
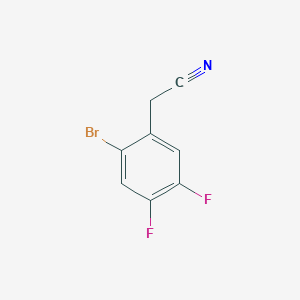

![Benzenamine, 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-](/img/structure/B8729494.png)
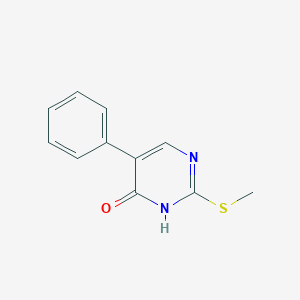
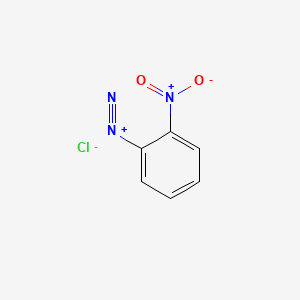
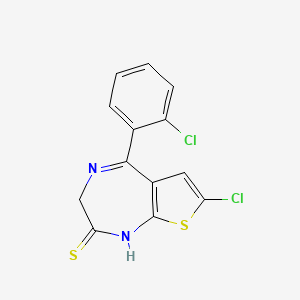
![5-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8729533.png)
